REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][CH:4]=1)#[N:2].[CH2:11]([Mg]Br)[CH3:12]>ClCCl.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[NH2:2][C:1]1([C:3]2[CH:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][CH:4]=2)[CH2:12][CH2:11]1 |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.56 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Borontrifluoride diethyl
|
Quantity
|
5.71 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at r.t. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at r.t. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with NH4Cl and HCl
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The aqueous phase was washed once with ether
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the cake washed with water/EtOAc
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |